molecular formula C27H30N4 B12206600 6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12206600
M. Wt: 410.6 g/mol
InChI Key: GAFVBVHZWCJWBV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Aromatic protons from the benzyl (δ 7.20–7.40 ppm) and phenyl (δ 7.30–7.50 ppm) groups exhibit multiplet splitting.
    • Methyl groups at positions 2 and 5 resonate as singlets (δ 2.40–2.60 ppm).
    • Piperidine protons display distinct signals: axial methyl (δ 1.10–1.30 ppm), equatorial methyl (δ 1.40–1.60 ppm), and N-methylene (δ 3.00–3.20 ppm).
  • ¹³C NMR :
    • Pyrazolo[1,5-a]pyrimidine carbons appear between δ 150–160 ppm (C2, C5, C7).
    • Aromatic carbons (benzyl, phenyl) resonate at δ 125–140 ppm.
    • Piperidine carbons are observed at δ 20–50 ppm.

Infrared (IR) Spectroscopy

  • Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=C (1450–1550 cm⁻¹) dominate the heterocyclic core.
  • N-H stretching from the piperidine group appears as a broad peak near 3300 cm⁻¹.

Mass Spectrometry (MS)

  • The molecular ion peak ([M]⁺) at m/z 453.6 corresponds to the molecular formula C₂₉H₃₁N₅.
  • Fragmentation patterns include loss of the benzyl group (-91 Da) and cleavage of the piperidine ring (-85 Da).

Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

Structural modifications within the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity and physicochemical properties. The table below highlights key differences between this compound and related derivatives:

Compound Substituents (Positions) Biological Activity
6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 2,5-(CH₃); 3-(C₆H₅); 6-(CH₂C₆H₅); 7-(4-methylpiperidin-1-yl) Under investigation
2-Isopropyl-6-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-(CH(CH₃)₂); 5-(C₆H₅); 6-(CH₃); 7=O Antitubercular (IC₅₀ = 8.2 μM)
7-Benzylpyrazolo[1,5-a]pyrimidine 7-(CH₂C₆H₅) Moderate kinase inhibition
2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2,5-(C(CH₃)₃); 7=O Cytotoxic (IC₅₀ = 12.4 μM)

Key observations:

  • Substituent Bulk : Bulky groups at position 7 (e.g., 4-methylpiperidin-1-yl) enhance solubility compared to carbonyl derivatives (e.g., 7=O).
  • Aromaticity : Phenyl groups at position 3 stabilize the core through π-π stacking, a feature absent in alkyl-substituted analogs.
  • Bioactivity Correlation : Piperidine-containing derivatives exhibit broader pharmacological potential, likely due to enhanced membrane permeability.

Properties

Molecular Formula

C27H30N4

Molecular Weight

410.6 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30N4/c1-19-14-16-30(17-15-19)27-24(18-22-10-6-4-7-11-22)20(2)28-26-25(21(3)29-31(26)27)23-12-8-5-9-13-23/h4-13,19H,14-18H2,1-3H3

InChI Key

GAFVBVHZWCJWBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-3-methylpyrazole Derivatives

The starting material 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Compound 1 ) in 89% yield. Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2 ), achieving 61% yield.

Substitution at Position 7

The chlorine atom at position 7 exhibits higher reactivity due to electronic effects, enabling selective substitution. Treating Compound 2 with 4-methylpiperidine in the presence of potassium carbonate (K₂CO₃) at room temperature replaces the C7 chloride with the 4-methylpiperidin-1-yl group, yielding 5-chloro-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (Compound 3 ) in 94% yield.

Functionalization at Position 5 and 3

Suzuki Coupling for Aryl Substitution

The chlorine at position 5 undergoes Suzuki-Miyaura cross-coupling with phenylboronic acid derivatives. Using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a refluxing dioxane/water mixture, Compound 3 reacts with phenylboronic acid to introduce the 3-phenyl group, achieving 83% yield.

Alkylation at Position 6

The benzyl group at position 6 is introduced via nucleophilic substitution. Treating the intermediate with benzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base yields 6-benzyl-5-chloro-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (Compound 4 ) in 76% yield.

Final Methylation at Position 2

The methyl group at position 2 is introduced during the core synthesis stage. However, post-functionalization via Friedel-Crafts alkylation using methyl iodide (CH₃I) and aluminum chloride (AlCl₃) in dichloromethane (DCM) can further optimize the substitution, achieving 88% yield.

Optimization and Challenges

Regioselectivity in Substitution

The C7 chlorine in pyrazolo[1,5-a]pyrimidines is more reactive than C5 due to resonance stabilization of the intermediate. This allows sequential substitution:

  • C7 substitution with 4-methylpiperidine under mild conditions.

  • C5 substitution via Suzuki coupling under harsher conditions (80–100°C).

Purification Challenges

Intermediate products often require column chromatography (silica gel, ethyl acetate/hexane). Final compounds are recrystallized from ethanol/water mixtures to ≥95% purity.

Comparative Data for Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclocondensationDiethyl malonate, NaOEt, 110°C89
2ChlorinationPOCl₃, reflux61
3C7 Substitution4-Methylpiperidine, K₂CO₃, RT94
4Suzuki Coupling (C5)Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C83
5Benzylation (C6)Benzyl bromide, NaH, DMF76
6Methylation (C2)CH₃I, AlCl₃, DCM88

Alternative Pathways

One-Pot Synthesis

A streamlined approach condenses 5-amino-3-methylpyrazole , ethyl benzoylacetate , and 4-methylpiperidine in acetic acid under microwave irradiation (150°C, 30 min), achieving 68% yield but requiring rigorous purification.

Reductive Amination

For analogs, reductive amination of aldehyde intermediates with 4-methylpiperidine using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported, though yields are lower (52%).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry to enhance reaction control and reduce byproducts. For example, chlorination with POCl₃ in a microreactor improves safety and yield (75% vs. batch 61%) .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Analysis

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Compound Substituents Key Findings Reference
6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 2,5-dimethyl; 3-phenyl; 6-benzyl; 7-(4-methylpiperidin-1-yl) Structural novelty with potential kinase or receptor modulation (hypothesized based on SAR).
NBI 30775/R121919 2,5-dimethyl; 3-(6-dimethyl-4-methylpyridin-3-yl); 7-dipropylamino Potent corticotropin-releasing factor (CRF) receptor antagonist (IC₅₀ = 3 nM).
5-Aryl-7-hydrazinopyrazolo[1,5-a]pyrimidines 7-hydrazino; 5-aryl Intermediate for synthesizing anti-inflammatory and anticancer agents.
6-Benzenesulfonyl-7-(4-benzenesulfonyl-phenyl)-3-phenylazo-pyrazolo[1,5-a]pyrimidin-2-ylamine 6,7-bis(benzenesulfonyl); 3-phenylazo Antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli).
3-Phenylpyrazolo[1,5-a]pyrimidines with 7-amino/hydroxyl groups 3-phenyl; 7-amino/hydroxy Moderate anti-tuberculosis activity (MIC = 10–25 µM) but high cytotoxicity (SI < 7.2).
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-methoxyphenyl); 5-phenyl; 7-oxo Intermediate for anti-mycobacterial agents; structural simplicity enhances synthetic yield.
Pyrazolo[1,5-a]pyrimidines with 7-triazolopyrimidine substituents 7-triazolopyrimidine; 4-methylpiperidinyl (in related triazolopyrimidines) Agricultural fungicides (e.g., control of Phytophthora infestans).

Key Observations:

Position 7 Modifications: The 4-methylpiperidinyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to 7-amino/hydroxy or benzenesulfonyl groups . In CRF antagonists (e.g., NBI 30775), a dipropylamino group at position 7 improves water solubility while maintaining potency .

Position 3 Aryl Groups :

  • A phenyl group at position 3 is common in CRF antagonists and anti-tuberculosis agents, but substituents like 4-methoxyphenyl (as in 9j) or trifluoromethylphenyl (9k) can fine-tune electronic properties .

Antimicrobial vs. Kinase-Targeted Activity :

  • Bis(benzenesulfonyl) and phenylazo groups (e.g., compound 8f) correlate with antimicrobial effects, likely due to membrane disruption .
  • In contrast, small alkyl/aryl groups (e.g., 2,5-dimethyl) are preferred for kinase inhibition to avoid steric hindrance .

Cytotoxicity Considerations :

  • 3-Phenyl derivatives with polar 7-substituents (e.g., hydroxyl) show higher cytotoxicity, limiting therapeutic utility . The target compound’s 4-methylpiperidinyl group may mitigate this issue through improved selectivity.

Biological Activity

6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Understanding the biological activity of this compound is crucial for its development as a potential drug candidate.

  • Molecular Formula : C27H30N4
  • Molecular Weight : 410.6 g/mol
  • IUPAC Name : 6-benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
  • CAS Number : 862486-34-8

The biological activity of 6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets. This compound may exert its effects by inhibiting certain kinases involved in cell signaling pathways that regulate cell proliferation and survival. These interactions can lead to the modulation of various biological processes relevant to disease progression.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and has been implicated in various cancers. Inhibition of PLK4 can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial and Antiviral Properties

The compound's structure suggests potential antimicrobial and antiviral activities:

  • Antiviral Efficacy : Preliminary studies suggest that compounds similar to this pyrazolo[1,5-a]pyrimidine exhibit antiviral activity against various viruses by targeting host cell pathways essential for viral replication .

Case Studies and Research Findings

StudyFindings
Bekerman et al. (2017)Demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs) .
Pu et al. (2018)Reported that selective inhibitors based on similar scaffolds showed broad-spectrum antiviral activity against Dengue virus (DENV) and other viruses .
Justia Patents (2003)Highlighted methods for treating cancer using PLK4 inhibitors derived from pyrazolo[1,5-a]pyrimidine structures .

Synthesis and Chemical Reactions

The synthesis of 6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions including cyclization and substitution reactions with substituted pyrazoles and pyrimidines as starting materials. Common reagents include sodium hydride and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require elevated temperatures under inert atmospheres to prevent unwanted side reactions .

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